

Technical Guide: Physicochemical Properties of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Cat. No.: B098122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of **4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid**, a compound of interest in medicinal chemistry and drug discovery. This document summarizes its fundamental chemical and physical characteristics, details a standard experimental protocol for its synthesis, and provides visualizations of the synthetic workflow. The information herein is intended to support research and development activities by providing a foundational understanding of this molecule.

Core Physicochemical Properties

The fundamental physicochemical properties of **4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid** (also known as N-(4-chlorophenyl)succinamic acid) are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Reference
IUPAC Name	4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid	N/A
Synonyms	N-(4-chlorophenyl)succinamic acid	[1]
CAS Number	17722-52-0	N/A
Molecular Formula	C ₁₀ H ₁₀ CINO ₃	[1]
Molecular Weight	227.64 g/mol	[1]
Melting Point	Not explicitly reported for the 4-chloro isomer. The related N-phenylsuccinamic acid has a melting point of 150 °C.	[2]
Boiling Point	Data not available. Likely to decompose at high temperatures.	
Solubility	Soluble in ethanol. [1] The parent compound, succinanilic acid, is soluble in alcohol, ether, and boiling water (with some decomposition).	[2]
pKa	The pKa of the carboxylic acid group in the related N-phenylsuccinamic acid is 4.69 at 25°C.	[2]
LogP	A predicted XLogP3 value for the related 2-(4-Chlorophenyl)succinic acid is 1.5. Experimental determination for the target compound is recommended for accurate assessment of lipophilicity.	[3]

Crystal Structure

The crystal structure of N-(4-chlorophenyl)succinamic acid has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system.^[1] In the crystalline state, molecules are organized into infinite chains through intermolecular N—H···O and O—H···O hydrogen bonds.^[1]

Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	$a = 15.908(1) \text{ \AA}$, $b = 4.8778(4) \text{ \AA}$, $c = 14.286(1) \text{ \AA}$, $\beta = 109.787(6)^\circ$
Volume	1043.09(13) \AA^3
Z	4
Crystal data for N-(4-Chlorophenyl)succinamic acid. ^[1]	

Experimental Protocols

Synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

A common and effective method for the synthesis of **4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid** involves the reaction of succinic anhydride with 4-chloroaniline.^{[1][4]}

Materials:


- Succinic anhydride
- 4-chloroaniline
- Toluene
- Dilute hydrochloric acid

- Ethanol (for recrystallization)

Procedure:

- A solution of succinic anhydride (e.g., 2.5 g) in toluene (e.g., 25 ml) is prepared.
- A solution of 4-chloroaniline (e.g., 2.5 g) in toluene (e.g., 20 ml) is added dropwise to the succinic anhydride solution with constant stirring.[1]
- The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.[1]
- To remove any unreacted 4-chloroaniline, the mixture is treated with dilute hydrochloric acid. [1]
- The resulting solid product, N-(4-chlorophenyl)succinamic acid, is collected by filtration under suction.[1]
- The solid is washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed during the workup.[1]
- The crude product is purified by recrystallization from ethanol to a constant melting point.[1]

Visual Workflow of the Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid**.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities and signaling pathways of **4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid**.

However, structurally related succinamic acid derivatives have been investigated for various biological activities, including as potential inhibitors of dipeptidyl peptidase IV (DPP IV).^[5] Further research is required to elucidate the pharmacological profile of the title compound.

Conclusion

This technical guide has summarized the key physicochemical properties of **4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid**, providing a valuable resource for researchers.

The provided synthesis protocol offers a clear and reproducible method for obtaining this compound. While data on its biological activity is currently scarce, the foundational information presented here should facilitate future investigations into its potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinanic Acid [drugfuture.com]
- 3. 2-(4-Chlorophenyl)succinic acid | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl N-(4-chlorophenyl)succinamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b098122#physicochemical-properties-of-4-4-chlorophenyl-amino-4-oxobutanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com